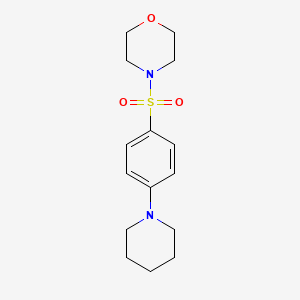
C15H22N2O3S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is an ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials, making them valuable in various applications.
Métodos De Preparación
1-Butyl-3-methylimidazolium tosylate: is typically synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with p-toluenesulfonic acid . The reaction is carried out in a solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization or distillation to obtain the desired ionic liquid.
Análisis De Reacciones Químicas
1-Butyl-3-methylimidazolium tosylate: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosylate group can be substituted with other nucleophiles like halides or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Butyl-3-methylimidazolium tosylate: has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions that require high solubility and stability.
Biology: This compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids, due to its ability to dissolve both polar and non-polar substances.
Medicine: It is explored for its potential use in drug delivery systems and as a medium for pharmaceutical formulations.
Mecanismo De Acción
The mechanism by which 1-Butyl-3-methylimidazolium tosylate exerts its effects is primarily through its ionic nature. The cation and anion interact with various molecular targets, such as enzymes and receptors, altering their activity and function. The pathways involved include the disruption of hydrogen bonding networks and the stabilization of transition states in chemical reactions.
Comparación Con Compuestos Similares
1-Butyl-3-methylimidazolium tosylate: can be compared with other similar ionic liquids, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium hexafluorophosphate
These compounds share similar cationic structures but differ in their anions, which can significantly affect their properties and applications. For example, 1-Butyl-3-methylimidazolium tosylate has a tosylate anion, which provides unique solubility and stability characteristics compared to the chloride or bromide anions.
Propiedades
IUPAC Name |
4-(4-piperidin-1-ylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-21(19,17-10-12-20-13-11-17)15-6-4-14(5-7-15)16-8-2-1-3-9-16/h4-7H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTPOUAIWFZYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














